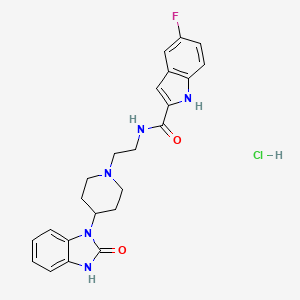

FIPI hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of FIPI hydrochloride involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Formation of the indole derivative: This involves the reaction of 5-fluoroindole with appropriate reagents to form the desired indole derivative.

Coupling with piperidine: The indole derivative is then coupled with a piperidine derivative to form the intermediate compound.

Formation of the final product: The intermediate compound is further reacted with 4-fluorobenzoyl chloride to form the final product, this compound.

Análisis De Reacciones Químicas

FIPI hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: This compound can undergo substitution reactions, particularly at the fluorine atoms, to form different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

FIPI hydrochloride has a wide range of applications in scientific research:

- Chemistry : Used to study the inhibition of phospholipase D enzymes and their role in various chemical processes.

- Biology : Investigates cell signaling pathways, cell spreading, stress fiber formation, chemotaxis, and membrane vesicle trafficking.

- Medicine : Potential therapeutic applications include treatment for autoimmune diseases and cancer metastasis due to its ability to inhibit phospholipase D activity.

- Industry : Utilized in the development of new drugs and therapeutic agents targeting phospholipase D enzymes.

Biochemical Properties

This compound is characterized by its high potency and specificity in inhibiting both PLD1 and PLD2. It exhibits an IC50 value as low as 10 nM for PLD2 under standard assay conditions . The compound does not affect the subcellular localization of PLD or the availability of PIP2 on the plasma membrane .

Case Studies

Several studies have highlighted the practical applications and effects of this compound:

- Cell Migration Studies : Research demonstrated that FIPI treatment significantly inhibits chemotaxis in various cell types, providing insights into its potential use in cancer therapy .

- Role in Autoimmunity : A study indicated that FIPI's inhibition of PLD activity could lead to decreased inflammation markers in models of autoimmune diseases, suggesting its therapeutic potential .

- Impact on Cellular Functions : FIPI has been shown to influence cell function by inhibiting cytoskeletal reorganization and cell spreading, which are critical for processes like wound healing and immune response .

Mecanismo De Acción

FIPI hydrochloride exerts its effects by inhibiting the activity of phospholipase D1 and phospholipase D2. These enzymes are involved in the production of the lipid second messenger phosphatidic acid, which plays a crucial role in various cell biological processes. By inhibiting these enzymes, this compound blocks the production of phosphatidic acid, thereby affecting cell signaling pathways, cell spreading, and chemotaxis .

Comparación Con Compuestos Similares

FIPI hydrochloride is unique in its potent inhibition of both phospholipase D1 and phospholipase D2. Similar compounds include:

Halopemide: A derivative of halopemide, this compound is more potent and selective in inhibiting phospholipase D enzymes.

VU0155069: Another phospholipase D inhibitor, but with different selectivity and potency compared to this compound

This compound stands out due to its high potency and specificity in inhibiting phospholipase D enzymes, making it a valuable tool in scientific research.

Actividad Biológica

FIPI hydrochloride, chemically known as N-[2-[4-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]ethy]-5-fluoro-1H-indole-2-carboxamide hydrochloride, is a potent inhibitor of phospholipase D (PLD) enzymes, specifically PLD1 and PLD2. This compound has garnered attention for its significant biological activity in various cellular processes, particularly in the regulation of lipid signaling pathways.

FIPI functions primarily by inhibiting the activity of PLD enzymes, which are crucial for hydrolyzing phosphatidylcholine to produce phosphatidic acid (PA). The inhibition of PLD by FIPI occurs in a concentration-dependent manner:

- IC50 Values :

- PLD1: 25 nM

- PLD2: 20 nM

These values indicate that FIPI is a highly effective inhibitor, with even lower concentrations required to achieve significant inhibition in vivo. For instance, in studies involving Chinese hamster ovary (CHO) cells overexpressing PLD2, FIPI demonstrated an IC50 of approximately 10 nM when administered prior to the assay .

Inhibition of Cellular Processes

FIPI's ability to inhibit PLD activity has profound implications for various cellular functions:

- Membrane Dynamics : FIPI ameliorates PLD2-driven suppression of membrane ruffling and cell spreading, demonstrating its role in cytoskeletal dynamics. Membrane ruffling is a critical process for cell motility and morphology .

- Cell Signaling : By inhibiting PLD activity, FIPI affects downstream signaling pathways that are mediated by PA, including those involved in cell growth and proliferation. This inhibition can lead to altered cellular responses to growth factors and other stimuli .

Research Findings

Recent studies have highlighted the effects of FIPI on different biological systems:

Case Studies

Several case studies illustrate the practical applications and effects of FIPI in research:

- Study on Cell Migration : Research demonstrated that FIPI treatment resulted in decreased migration of cancer cells by inhibiting the signaling pathways regulated by PLD activity. This suggests potential therapeutic applications in cancer treatment where cell motility is a factor .

- Neurobiology Applications : In studies examining neuronal cells, FIPI was shown to impact synaptic plasticity by modulating lipid signaling pathways essential for neurotransmitter release and receptor trafficking .

Propiedades

IUPAC Name |

5-fluoro-N-[2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-1H-indole-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN5O2.ClH/c24-16-5-6-18-15(13-16)14-20(26-18)22(30)25-9-12-28-10-7-17(8-11-28)29-21-4-2-1-3-19(21)27-23(29)31;/h1-6,13-14,17,26H,7-12H2,(H,25,30)(H,27,31);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMQCDOCYPGJJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCNC(=O)C4=CC5=C(N4)C=CC(=C5)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClFN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.